

# The Unveiled Story of Cianopramine (Ro 11-2465): A Technical Deep Dive

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Cianopramine**

Cat. No.: **B1668977**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**Cianopramine** (Ro 11-2465), also known as 3-cyanoimipramine, is a tricyclic antidepressant (TCA) developed by Hoffmann-La Roche.<sup>[1][2]</sup> Characterized as a potent and selective serotonin reuptake inhibitor (SSRI), it was investigated for the treatment of depression but was ultimately never marketed.<sup>[2][3]</sup> This technical guide provides a comprehensive overview of the discovery, history, synthesis, and pharmacological profile of **Cianopramine**, including detailed experimental protocols and quantitative data analysis.

## Discovery and History

The development of **Cianopramine** (Ro 11-2465) emerged from the extensive research into tricyclic antidepressants conducted by Hoffmann-La Roche in the mid to late 20th century. Following the serendipitous discovery of the antidepressant properties of iproniazid in 1951, the company dedicated significant resources to the development of novel psychotropic agents.<sup>[1][4]</sup> The "Ro" designation in its development code, Ro 11-2465, signifies its origin within the Hoffmann-La Roche research program.

**Cianopramine** was synthesized as a derivative of imipramine, the first-in-class TCA.<sup>[2]</sup> The key structural modification was the introduction of a cyano (-CN) group at the 3-position of the dibenz[b,f]azepine ring. This modification was intended to alter the pharmacological profile of the parent compound, potentially enhancing its selectivity and reducing side effects.

Early preclinical and clinical investigations in the 1980s confirmed that **Cianopramine** was a potent and selective inhibitor of serotonin (5-HT) uptake.<sup>[3]</sup> Clinical trials demonstrated its efficacy in treating depression, with a side effect profile that was notably less anticholinergic than that of established TCAs like amitriptyline.<sup>[5]</sup> Despite these promising findings, **Cianopramine** did not proceed to market for reasons that have not been publicly detailed.

## Synthesis of Cianopramine (Ro 11-2465)

The synthesis of **Cianopramine** can be conceptualized as a two-part process: the formation of the core tricyclic structure, 3-cyano-10,11-dihydro-5H-dibenz[b,f]azepine (also known as 3-cyanoiminodibenzyl), followed by the attachment of the dimethylaminopropyl side chain.

### Synthesis of 3-Cyanoiminodibenzyl

A plausible synthetic route for this key intermediate, based on patent literature, involves the cyanation of 3-chloroiminodibenzyl.

Experimental Protocol:

- Reaction Setup: To a solution of 3-chloro-iminodibenzyl in N-methyl-2-pyrrolidone (NMP), add sodium cyanide (NaCN) and nickel(II) bromide trihydrate (NiBr<sub>2</sub>·3H<sub>2</sub>O).
- Microwave Irradiation: Subject the reaction mixture to microwave irradiation at 200°C for 30 minutes.
- Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and wash repeatedly with saturated aqueous sodium chloride.
- Purification: The resulting crude product can be purified by column chromatography to yield 3-cyano-iminodibenzyl.

### Alkylation and Formation of Cianopramine

The final step involves the N-alkylation of 3-cyanoiminodibenzyl with the dimethylaminopropyl side chain.

Experimental Protocol:

- Deprotonation: Treat a solution of 3-cyanoiminodibenzyl in an anhydrous aprotic solvent (e.g., tetrahydrofuran) with a strong base such as sodium hydride (NaH) to form the corresponding anion.
- Alkylation: Add 3-(dimethylamino)propyl chloride hydrochloride to the reaction mixture. The hydrochloride salt is typically used for stability and can be neutralized in situ or prior to the reaction.
- Reaction Conditions: The reaction is typically stirred at room temperature or gently heated to ensure completion.
- Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. The crude **Cianopramine** can then be purified by crystallization or column chromatography.

## Pharmacological Profile

**Cianopramine**'s primary mechanism of action is the selective inhibition of the serotonin transporter (SERT), leading to increased synaptic concentrations of serotonin.<sup>[3]</sup>

## Receptor and Transporter Binding Affinity

While a complete set of  $K_i$  values across a wide range of receptors is not readily available in the public domain for this unmarketed compound, the existing data and qualitative descriptions from various studies allow for the construction of a binding profile.

| Target                                   | Affinity/Activity                    | Reference |
|------------------------------------------|--------------------------------------|-----------|
| Serotonin Transporter (SERT)             | Potent Inhibitor                     | [3]       |
| Norepinephrine Transporter (NET)         | Weak Inhibitor                       | [3]       |
| Dopamine Transporter (DAT)               | Not a significant inhibitor          | [6]       |
| Muscarinic Acetylcholine Receptors       | Low Affinity                         | [5]       |
| Histamine H <sub>1</sub> Receptors       | Lower affinity than traditional TCAs | [7]       |
| α <sub>1</sub> -Adrenergic Receptors     | Weak Antagonist                      | [3]       |
| Postsynaptic 5-HT <sub>2</sub> Receptors | Weak Antagonist                      | [2]       |

## In Vitro and In Vivo Pharmacology

### 3.2.1. Serotonin Uptake Inhibition

Studies in human platelets have demonstrated **Cianopramine**'s potent inhibition of serotonin uptake.

#### Experimental Protocol: Platelet Serotonin Uptake Assay

- Platelet Rich Plasma (PRP) Preparation: Obtain whole blood from healthy volunteers and centrifuge at a low speed to obtain PRP.
- Incubation: Incubate PRP with varying concentrations of **Cianopramine** or placebo.
- Radiolabeling: Add <sup>14</sup>C-labeled serotonin (<sup>14</sup>C-5-HT) to the PRP and incubate to allow for uptake.
- Termination of Uptake: Stop the uptake process by rapid cooling and centrifugation to pellet the platelets.

- Quantification: Lyse the platelets and measure the amount of incorporated  $^{14}\text{C}$ -5-HT using liquid scintillation counting.
- Data Analysis: Calculate the percentage inhibition of 5-HT uptake at different drug concentrations to determine the  $\text{IC}_{50}$  value.

Results of Serotonin Uptake Inhibition in Human Platelets (Ex Vivo)[3]

| Dose of Cianopramine | % Inhibition (2 hours post-dose) | % Inhibition (24 hours post-dose) |
|----------------------|----------------------------------|-----------------------------------|
| 0.5 mg               | 57% $\pm$ 12%                    | 27% $\pm$ 13%                     |
| 1 mg                 | 59% $\pm$ 10%                    | 41% $\pm$ 13%                     |
| 2 mg                 | 80% $\pm$ 2%                     | 52% $\pm$ 10%                     |

### 3.2.2. Postsynaptic Serotonin Receptor Antagonism

**Cianopramine** also exhibits weak antagonist properties at postsynaptic serotonin receptors.

#### Experimental Protocol: Quipazine-Induced Head Twitch Test in Rats

- Animal Preparation: Acclimate male rats to the testing environment.
- Drug Administration: Administer **Cianopramine** or a vehicle control intraperitoneally.
- Agonist Challenge: After a set pretreatment time, administer the serotonin agonist quipazine.
- Behavioral Observation: Observe and count the number of head twitches for a defined period.
- Data Analysis: Calculate the dose of **Cianopramine** required to reduce the number of head twitches by 50% ( $\text{ID}_{50}$ ).

## Pharmacokinetics

Detailed pharmacokinetic studies on **Cianopramine** are not extensively published. However, as a tricyclic antidepressant, its pharmacokinetic profile can be expected to share

characteristics with other members of its class.[8][9][10]

### General Pharmacokinetic Properties of Tricyclic Antidepressants

| Parameter              | Typical Range/Characteristic                                            |
|------------------------|-------------------------------------------------------------------------|
| Absorption             | Well absorbed orally                                                    |
| Bioavailability        | 40-50% due to first-pass metabolism                                     |
| Protein Binding        | High                                                                    |
| Volume of Distribution | Large (5-30 L/kg)                                                       |
| Metabolism             | Extensive hepatic metabolism via CYP450 enzymes (e.g., CYP2D6, CYP2C19) |
| Active Metabolites     | Common (e.g., desmethyl metabolites)                                    |
| Elimination Half-life  | Long (typically 24 hours or more)                                       |
| Excretion              | Primarily as metabolites in urine                                       |

**Cianopramine** is known to have an active N-desmethyl metabolite, Ro 12-5419 (desmethylcianopramine).[8]

## Clinical Studies

A notable clinical trial compared the efficacy and tolerability of **Cianopramine** with amitriptyline and a placebo in depressed patients.

Study Design: Double-blind, placebo-controlled trial. Participants: 60 patients with depressive episodes (DSM-III criteria). Treatment Groups:

- **Cianopramine** (n=20)
- Amitriptyline (n=20)
- Placebo (n=20)

Key Findings:[5]

| Treatment Group | Mean Daily Dose  | Efficacy (vs. Placebo)                   | Anticholinergic Side Effects                       |
|-----------------|------------------|------------------------------------------|----------------------------------------------------|
| Cianopramine    | $3.3 \pm 0.6$ mg | Statistically Superior<br>( $p < 0.02$ ) | Comparable to Placebo                              |
| Amitriptyline   | $86.4 \pm 21$ mg | Statistically Superior<br>( $p < 0.02$ ) | Significantly Higher than Placebo and Cianopramine |

The study concluded that **Cianopramine** was a promising new antidepressant with a favorable side-effect profile.[\[5\]](#)

## Visualizations



[Click to download full resolution via product page](#)

Caption: Primary mechanism of action of **Cianopramine**.



[Click to download full resolution via product page](#)

Caption: Simplified synthetic workflow for **Cianopramine**.

## Conclusion

**Cianopramine** (Ro 11-2465) represents a noteworthy chapter in the history of antidepressant development. As a potent and selective serotonin reuptake inhibitor with a favorable side-effect profile compared to its tricyclic predecessors, it held considerable therapeutic promise. While the reasons for its discontinuation remain unpublished, the study of **Cianopramine** provides valuable insights into the structure-activity relationships of tricyclic antidepressants and the ongoing quest for more effective and tolerable treatments for depressive disorders. This technical guide consolidates the available scientific literature to serve as a resource for researchers and professionals in the field of drug discovery and development.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Roche - Wikipedia [en.wikipedia.org]
- 2. US4138482A - 3-Cyano-N-(N,N-dimethylaminopropyl)-iminodibenzyl and salts thereof - Google Patents [patents.google.com]
- 3. droracle.ai [droracle.ai]
- 4. imperialbiosciencereview.wordpress.com [imperialbiosciencereview.wordpress.com]
- 5. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 6. Overview of Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tricyclic Antidepressants - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Metabolism of tricyclic antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Metabolism of Tricyclic Antidepressants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. litfl.com [litfl.com]
- To cite this document: BenchChem. [The Unveiled Story of Cianopramine (Ro 11-2465): A Technical Deep Dive]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1668977#discovery-and-history-of-cianopramine-ro-11-2465>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)